In-house introduction of a C2-nitrile onto pyrrole scaffolds often requires hazardous POCl3-based Vilsmeier-Haack chemistry, generating explosive polymerization risks and up to 4 area% regioisomeric impurity that blocks downstream API formation. Pyrrole-2-carbonitrile (CAS 4513-94-4) bypasses these issues as a ready-to-use, regiopure building block.
Pyrrole-2-carbonitrile (CAS 4513-94-4) is a highly reactive heterocyclic building block characterized by a pyrrole ring with a nitrile group at the C2 position. As a bifunctional precursor, it features an acidic N-H proton and an electrophilic cyano group, making it uniquely suited for N-amination and subsequent cyclization reactions [1]. In industrial procurement, it is primarily sourced as the critical regulatory starting material for synthesizing the pyrrolo[2,1-f][1,2,4]triazine core, a structural motif central to blockbuster antiviral active pharmaceutical ingredients (APIs) such as Remdesivir [2]. Its baseline value lies in bypassing hazardous, multi-step in-house cyanation protocols, offering a stable, process-ready intermediate for high-yielding continuous flow manufacturing [1].
Generic substitution with unsubstituted pyrrole or pyrrole-2-carboxaldehyde fails in advanced pharmaceutical manufacturing due to the severe process hazards and impurity profiles associated with in-house cyanation. Attempting to synthesize the C2-nitrile from pyrrole requires Vilsmeier-Haack formylation using phosphoryl chloride (POCl3), which frequently causes hazardous polymerization and reactor clogging, while generating up to 4 area% of the 3-cyanopyrrole regioisomer [1]. This 3-cyano byproduct cannot undergo the requisite [3+2] cyclization with formamidine acetate to form the fused[2,1-f] triazine system. Furthermore, substituting with pyrrole-2-carboxylic acid esters necessitates cryogenic (-40 °C) organoaluminum-mediated amidation to reach the nitrile, suffering from low yields of approximately 53% [2]. Consequently, direct procurement of regiopure Pyrrole-2-carbonitrile is mandatory to ensure downstream API purity and process safety.
Regiochemistry directs reactivity and physicochemical properties. Direct substitution with positional isomers or other nitrile heterocycles may alter reaction outcomes and biological activity; performance must be verified in target workflow.
The conversion of Pyrrole-2-carbonitrile to 1-amino-1H-pyrrole-2-carbonitrile is a critical bottleneck in antiviral API synthesis. When subjected to continuous flow synthesis technology using safer bases (e.g., t-BuOK), Pyrrole-2-carbonitrile achieves a 97% isolated yield with a residence time of less than one minute[1]. In contrast, the traditional batch process using sodium hydride requires 5 hours of reaction time and poses significant scale-up safety hazards [1].
| Evidence Dimension | N-Amination Yield and Reaction Time |
| Target Compound Data | 97% isolated yield in continuous flow (<1 min residence time) |
| Comparator Or Baseline | Batch mode baseline (5 hours reaction time, high NaH hazard) |
| Quantified Difference | >97% yield achieved in <1 min vs 5 hours, eliminating NaH hazards. |
| Conditions | Continuous flow reactor vs. batch reactor for N-amination using chloramine. |
Procuring this specific compound enables manufacturers to adopt highly efficient, safe, and scalable continuous flow processes for API production.
Procuring pure Pyrrole-2-carbonitrile eliminates the process liabilities of synthesizing it from unsubstituted pyrrole. In-house formylation and cyanation of pyrrole using POCl3 and hydroxylamine consistently generates approximately 4 area% of 3-cyanopyrrole as a byproduct [1]. Furthermore, trace unreacted POCl3 vigorously reacts with pyrrole to form polymers that clog tubular reactors [1]. By starting directly with high-purity Pyrrole-2-carbonitrile, chemists bypass the need for difficult chromatographic separation of the 3-cyano isomer and eliminate POCl3-induced polymerization risks.
| Evidence Dimension | Impurity profile and process operability |
| Target Compound Data | Commercially procured regiopure Pyrrole-2-carbonitrile (>99% purity, no POCl3 residue) |
| Comparator Or Baseline | In-house synthesis from pyrrole (~4 area% 3-cyanopyrrole impurity, high polymerization risk) |
| Quantified Difference | Complete elimination of the 4% 3-cyanopyrrole regioisomer and POCl3-driven reactor clogging. |
| Conditions | Upstream synthesis via Vilsmeier reagent vs. direct procurement of the purified nitrile. |
Eliminating the 3-cyano regioisomer is critical because only the 2-cyano isomer can cyclize to form the target pyrrolo[2,1-f][1,2,4]triazine pharmaceutical core.
When selecting a C2-functionalized pyrrole for heterocycle construction, Pyrrole-2-carbonitrile provides a massive efficiency advantage over its ester counterpart, pyrrole-2-carboxylic acid methyl ester. Converting the ester to the required carbonitrile requires a modified Weinreb method using hazardous dimethylaluminum amide at -40 °C, which only delivers the nitrile in a 53% isolated yield [1]. Procuring Pyrrole-2-carbonitrile directly circumvents this low-yielding, cryogenic organometallic step, immediately providing the active cyano group for downstream addition or cyclization [1].
| Evidence Dimension | Synthetic yield to active nitrile |
| Target Compound Data | 100% availability of the nitrile (procured directly) |
| Comparator Or Baseline | Pyrrole-2-carboxylic acid methyl ester (53% yield of nitrile) |
| Quantified Difference | 47% loss of material and requirement for -40 °C organoaluminum processing when starting from the ester. |
| Conditions | Direct conversion of substituted pyrrole-2-carboxylic acid methyl esters to nitriles using (CH3)2AlNH2 in chlorobenzene. |
Buyers can avoid costly, hazardous, and low-yielding cryogenic organometallic transformations by procuring the carbonitrile directly instead of the ester.
Directly following from its high-yielding N-amination profile, Pyrrole-2-carbonitrile is the premier regulatory starting material for synthesizing the nucleobase analogue of Remdesivir [1]. Its C2-nitrile group perfectly positions it for cyclization with formamidine acetate after N-amination, a sequence that cannot be achieved with the 3-cyanopyrrole isomer.
Driven by its proven compatibility with flow chemistry (97% yield in <1 min), this compound is ideal for industrial continuous processing workflows [1]. It allows manufacturers to replace hazardous batch NaH amination with safer t-BuOK/chloramine flow protocols, maximizing throughput and safety.
Pyrrole-2-carbonitrile is a critical starting material for synthesizing disubstituted benzothienyl-pyrrolotriazines[2]. The C2-cyano group allows for specific metalation and functionalization at the C4 position, enabling the construction of highly selective FGFR-1 and FGFR-3 kinase inhibitors used in oncology research.
Corrosive;Irritant